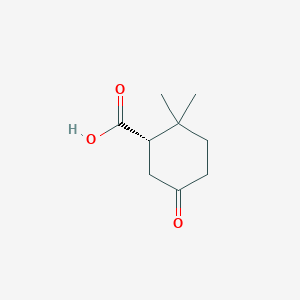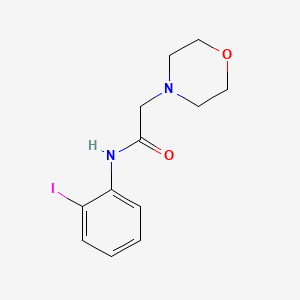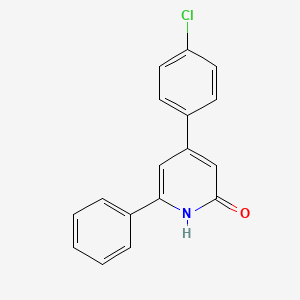
2(1H)-Pyridinone, 4-(4-chlorophenyl)-6-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Pyridinone, 4-(4-chlorophenyl)-6-phenyl- is a heterocyclic compound that features a pyridinone core substituted with a 4-chlorophenyl group at the 4-position and a phenyl group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Pyridinone, 4-(4-chlorophenyl)-6-phenyl- typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted anilines and benzaldehydes.
Cyclization: The key step involves the cyclization of these intermediates to form the pyridinone core. This can be achieved through various cyclization reactions, such as the Bischler-Napieralski reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and microwave-assisted synthesis may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and chlorophenyl groups.
Reduction: Reduction reactions can be used to modify the pyridinone core or the substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as acidic or basic environments.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce a variety of functional groups, leading to derivatives with different properties.
Applications De Recherche Scientifique
2(1H)-Pyridinone, 4-(4-chlorophenyl)-6-phenyl- has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticonvulsant, antimicrobial, and anticancer agent
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic compounds and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2(1H)-Pyridinone, 4-(4-chlorophenyl)-6-phenyl- involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides: These compounds share the 4-chlorophenyl group and exhibit antiviral activity.
2-(1H-Indol-3-yl)quinazolin: This compound has a similar heterocyclic structure and is studied for its biological activities.
Uniqueness: 2(1H)-Pyridinone, 4-(4-chlorophenyl)-6-phenyl- is unique due to its specific substitution pattern on the pyridinone core, which imparts distinct chemical and biological properties. Its combination of a pyridinone core with both phenyl and chlorophenyl groups makes it a versatile scaffold for drug development and other applications.
Propriétés
Numéro CAS |
143968-99-4 |
|---|---|
Formule moléculaire |
C17H12ClNO |
Poids moléculaire |
281.7 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-6-phenyl-1H-pyridin-2-one |
InChI |
InChI=1S/C17H12ClNO/c18-15-8-6-12(7-9-15)14-10-16(19-17(20)11-14)13-4-2-1-3-5-13/h1-11H,(H,19,20) |
Clé InChI |
NFAMHRYCFRRNGI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=CC(=O)N2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2,5-Bis(chloromethyl)phenyl]-9,9-dihexyl-9H-fluorene](/img/structure/B12564884.png)
![2-[[4-[(1-Cyanopropylamino)methyl]phenyl]methylamino]butanenitrile](/img/structure/B12564888.png)
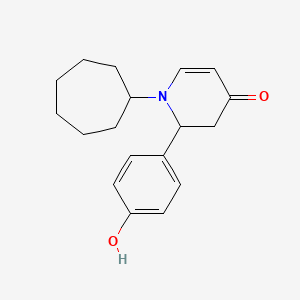
![9-[2-(4-Phenylphenyl)phenyl]-10-[10-[2-(4-phenylphenyl)phenyl]anthracen-9-yl]anthracene](/img/structure/B12564903.png)
![N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12564914.png)
![2-{9-[(Oxiran-2-yl)methoxy]nonyl}oxirane](/img/structure/B12564920.png)
![N~1~-(2-{4-[2-(Trimethoxysilyl)ethyl]phenyl}ethyl)ethane-1,2-diamine](/img/structure/B12564928.png)
![{[1-Ethoxy-2-(4-methylphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B12564938.png)
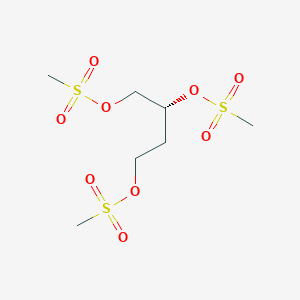

![5-[1,2,2,2-Tetrafluoro-1-(heptafluoropropoxy)ethyl]furan-2(5H)-one](/img/structure/B12564955.png)
